WDR5-0103 is a small molecule inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1). [] This interaction is crucial for the formation of a protein complex responsible for histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic modification associated with gene activation. [, , ] WDR5-0103 acts by disrupting the binding of WDR5 to MLL1, thereby inhibiting the methyltransferase activity of the complex and downstream gene activation. [, ] WDR5-0103 has been primarily investigated for its potential in treating cancers and neurological disorders. [, , , ]
WDR5-0103 acts by disrupting the protein-protein interaction between WDR5 and MLL1. [, ] This interaction is essential for the formation of a multi-protein complex that catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). [, , , ] H3K4me3 is a crucial epigenetic mark associated with gene activation. By inhibiting this interaction, WDR5-0103 reduces H3K4me3 levels and consequently downregulates the expression of target genes. [, , , ] In the context of cancer, WDR5-0103 has been shown to inhibit the expression of oncogenes, leading to reduced cell proliferation, survival, and increased sensitivity to chemotherapy. [] In the context of neuropathic pain, WDR5-0103 has been shown to reduce the expression of pain-related genes, contributing to its analgesic effects. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4